Cas no 920183-69-3 (1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- (2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- (2-chloro-6-fluorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
- 920183-69-3
- F2865-0836
- AKOS024473044
- 1-(2-chloro-6-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
- VU0503011-1
- 1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine
-
- Inchi: 1S/C22H19ClFN7O2/c1-33-15-7-5-14(6-8-15)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3
- InChI Key: WPTOWVZDVWMZLP-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(N1CCN(C2C3=C(N=CN=2)N(C2C=CC(=CC=2)OC)N=N3)CC1)=O)F
Computed Properties
- Exact Mass: 467.1272787g/mol
- Monoisotopic Mass: 467.1272787g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 4
- Complexity: 677
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 89.3Ų
1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2865-0836-15mg |
1-(2-chloro-6-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920183-69-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2865-0836-30mg |
1-(2-chloro-6-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920183-69-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2865-0836-2μmol |
1-(2-chloro-6-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920183-69-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2865-0836-2mg |
1-(2-chloro-6-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920183-69-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2865-0836-75mg |
1-(2-chloro-6-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920183-69-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2865-0836-5μmol |
1-(2-chloro-6-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920183-69-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2865-0836-3mg |
1-(2-chloro-6-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920183-69-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2865-0836-10mg |
1-(2-chloro-6-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920183-69-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2865-0836-100mg |
1-(2-chloro-6-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920183-69-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2865-0836-40mg |
1-(2-chloro-6-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine |
920183-69-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine Related Literature
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
Additional information on 1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine
Introduction to 1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylpiperazine (CAS No. 920183-69-3)
1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylpiperazine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 920183-69-3, represents a novel class of molecules with potential therapeutic applications. The structural complexity of this molecule, featuring a piperazine core linked to a triazolopyrimidine moiety and an aromatic benzoyl group, makes it a subject of intense research interest.
The benzoyl group in this compound is attached to a 2-chloro-6-fluorobenzene ring, which introduces both electron-withdrawing and electron-donating effects through the chloro and fluoro substituents. These substituents not only influence the electronic properties of the molecule but also play a crucial role in its binding interactions with biological targets. The presence of these halogen atoms enhances the compound's potential as an antagonist or agonist by modulating its affinity for specific receptors or enzymes.
The triazolopyrimidine scaffold is another key feature of this compound. This heterocyclic system is known for its ability to interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways. The piperazine ring, on the other hand, is a common pharmacophore in many drugs due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties. The combination of these structural elements in 1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylpiperazine suggests that it may exhibit multiple modes of action.
Recent research has highlighted the importance of triazolopyrimidine derivatives in the development of new therapeutic agents. These compounds have shown promise in treating various diseases, including cancer and inflammatory disorders. The unique structural features of 1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylpiperazine make it a valuable candidate for further investigation in these areas.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the chloro and fluoro substituents into the benzene ring necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the formation of the triazolopyrimidine ring requires careful selection of reagents and catalysts to achieve the desired product without degradation.
In terms of biological activity, preliminary studies suggest that 1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylpiperazine may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer progression. The methoxy group on the phenyl ring further modulates the electronic properties of the molecule, potentially enhancing its binding affinity for these targets. These findings are particularly exciting given the growing interest in kinase inhibitors as therapeutic agents.
The potential applications of this compound extend beyond oncology. Its structural features also make it a promising candidate for treating inflammatory diseases and neurological disorders. The piperazine core and triazolopyrimidine scaffold are known to interact with various receptors and enzymes involved in these conditions. Further research is needed to fully elucidate the therapeutic potential of 1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylpiperazine and its derivatives.
From a chemical biology perspective, this compound offers a unique opportunity to study structure-function relationships in complex molecular systems. By varying different substituents on the benzene ring or modifying the triazolopyrimidine scaffold, researchers can gain insights into how specific structural features influence biological activity. Such studies are crucial for developing more effective drugs with improved pharmacological profiles.
The development of new pharmaceuticals relies heavily on advances in synthetic chemistry and molecular biology. Compounds like 1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylpiperazine exemplify how interdisciplinary approaches can lead to innovative therapeutic solutions. By combining expertise in organic synthesis with knowledge of biological systems, researchers can identify new molecules with significant therapeutic potential.
In conclusion, 1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylpiperazine is a structurally complex and biologically interesting compound with potential applications in various therapeutic areas. Its unique combination of functional groups makes it a valuable tool for further research in pharmaceutical chemistry and medicinal biology. As our understanding of biological systems continues to grow,so does our ability to design molecules that can interact with them in precise ways。This compound represents an exciting example of how synthetic chemistry can contribute to medical innovation.
920183-69-3 (1-(2-chloro-6-fluorobenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine) Related Products
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1189426-16-1(Sulfadiazine-13C6)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)




